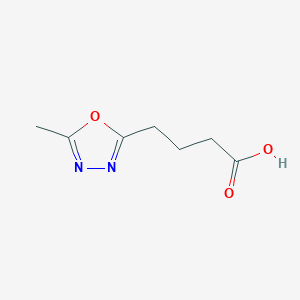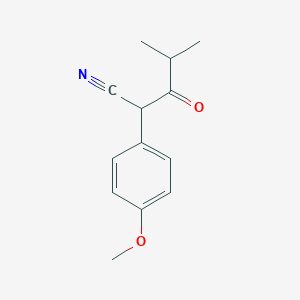
(1-Bromopentan-2-yl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-Bromopentan-2-yl)benzene is an organic compound with the molecular formula C11H15Br It consists of a benzene ring substituted with a bromopentan-2-yl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (1-Bromopentan-2-yl)benzene typically involves the bromination of pentan-2-ylbenzene. One common method is the free radical bromination, where pentan-2-ylbenzene is treated with bromine in the presence of a radical initiator such as AIBN (azobisisobutyronitrile) under reflux conditions . The reaction proceeds via a free radical mechanism, leading to the formation of this compound.
Industrial Production Methods: Industrial production of this compound may involve similar bromination processes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization .
Análisis De Reacciones Químicas
Types of Reactions: (1-Bromopentan-2-yl)benzene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of this compound can yield pentan-2-ylbenzene using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide in aqueous ethanol, reflux conditions.
Oxidation: Potassium permanganate in acidic medium, room temperature.
Reduction: Lithium aluminum hydride in dry ether, under inert atmosphere.
Major Products:
Substitution: Formation of pentan-2-ylbenzene derivatives.
Oxidation: Formation of pentan-2-one or pentan-2-ol.
Reduction: Formation of pentan-2-ylbenzene.
Aplicaciones Científicas De Investigación
(1-Bromopentan-2-yl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mecanismo De Acción
The mechanism of action of (1-Bromopentan-2-yl)benzene in chemical reactions typically involves the formation of reactive intermediates such as carbocations or radicals. For example, in nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. The stability of the intermediate carbocation or radical plays a crucial role in determining the reaction pathway and product distribution .
Comparación Con Compuestos Similares
Bromobenzene: A simpler analog where the benzene ring is directly substituted with a bromine atom.
(1-Chloropentan-2-yl)benzene: Similar structure but with a chlorine atom instead of bromine.
(1-Iodopentan-2-yl)benzene: Similar structure but with an iodine atom instead of bromine.
Uniqueness: (1-Bromopentan-2-yl)benzene is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chloro and iodo analogs. Bromine is a better leaving group than chlorine, making this compound more reactive in nucleophilic substitution reactions. Additionally, the steric and electronic effects of the pentan-2-yl group influence the compound’s reactivity and selectivity in various chemical transformations .
Propiedades
Fórmula molecular |
C11H15Br |
|---|---|
Peso molecular |
227.14 g/mol |
Nombre IUPAC |
1-bromopentan-2-ylbenzene |
InChI |
InChI=1S/C11H15Br/c1-2-6-11(9-12)10-7-4-3-5-8-10/h3-5,7-8,11H,2,6,9H2,1H3 |
Clave InChI |
REQKMZMJUAOEID-UHFFFAOYSA-N |
SMILES canónico |
CCCC(CBr)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![Spiro[bicyclo[2.2.2]octane-2,2'-oxirane]-3'-carbonitrile](/img/structure/B13160345.png)




![tert-butyl N-[(2S)-3-methyl-1-oxo-1-(piperazin-1-yl)butan-2-yl]carbamate](/img/structure/B13160382.png)
![1-[(Azetidin-3-yl)methyl]-1H-1,2,3-triazole](/img/structure/B13160390.png)

![2,2-Dimethyl-N-[3-methyl-5-(propan-2-yloxy)phenyl]propanamide](/img/structure/B13160399.png)
